3-[(furan-2-yl)methyl]-1-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
This compound features a tetrahydroquinazoline-2,4-dione core substituted with a furan-2-ylmethyl group and a 1,2,4-oxadiazole moiety linked via a methyl bridge. The oxadiazole ring is further modified with a 4-(methylsulfanyl)phenyl group. The quinazoline-dione scaffold is associated with kinase inhibition and antimicrobial activity , while oxadiazoles serve as bioisosteres to enhance metabolic stability .
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S/c1-32-17-10-8-15(9-11-17)21-24-20(31-25-21)14-26-19-7-3-2-6-18(19)22(28)27(23(26)29)13-16-5-4-12-30-16/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDXRZHJGKAZMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(furan-2-yl)methyl]-1-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS Number: 1206992-89-3) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and structure-activity relationships (SARs), drawing on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 446.5 g/mol. The structure includes a furan moiety and an oxadiazole ring, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1206992-89-3 |
| Molecular Formula | C23H18N4O4S |
| Molecular Weight | 446.5 g/mol |
Anticancer Activity
Recent studies have indicated that the compound exhibits significant anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HT29 (colon cancer). The IC50 values for these cell lines were reported to be in the range of 1 to 7 μM, showcasing its potency compared to standard chemotherapeutics like Doxorubicin (IC50 = 0.5 μM) .
Mechanism of Action:
The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation. Molecular dynamics simulations suggest that the compound interacts with key proteins involved in cancer cell survival through hydrophobic contacts and hydrogen bonding .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial efficacy against various Gram-positive and Gram-negative bacteria as well as fungal strains. The presence of the methylthio group on the phenyl ring appears to enhance its antibacterial properties significantly. For instance, compounds with electron-withdrawing groups at the para position showed increased activity against both bacterial and fungal strains .
Antioxidant Activity
In addition to its anticancer and antimicrobial properties, the compound exhibits notable antioxidant activity. This activity is crucial for mitigating oxidative stress-related damage in cells. The antioxidant potential was assessed using DPPH radical scavenging assays, where it demonstrated effective free radical scavenging capabilities .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that specific substituents on the phenyl ring and oxadiazole moiety play critical roles in enhancing biological activity:
- Electron Donating Groups: Substituents like -OCH₃ at the para position significantly improve anticancer and antioxidant activities.
- Electron Withdrawing Groups: Groups such as -Cl or -Br enhance antimicrobial activity against various pathogens.
- Furan Moiety: The presence of the furan ring contributes to the overall biological potency by stabilizing interactions with target proteins.
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds in clinical settings:
- Compound D-16 : Exhibited an IC50 of 1 μM against MCF-7 cells and significant antioxidant potential (IC50 = 8.90 μg/mL). This study emphasizes the relevance of structural modifications in enhancing biological efficacy .
- Thiazole Derivatives : Compounds with thiazole rings have shown promising results in cytotoxicity assays against various cancer cell lines, suggesting that similar scaffolds may yield beneficial results in therapeutic applications .
Scientific Research Applications
The compound 3-[(furan-2-yl)methyl]-1-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic molecule that has garnered attention in various scientific research applications. This article will explore its potential uses, focusing on medicinal chemistry, agricultural applications, and material science.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
- Case Study : A study demonstrated that derivatives of tetrahydroquinazoline showed potent activity against various cancer cell lines, suggesting that the target compound may share similar properties .
Antimicrobial Properties
The incorporation of furan and oxadiazole rings has been linked to enhanced antimicrobial activity.
- Research Findings : Compounds with these structural features have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Case Study : A synthesis of oxadiazole derivatives revealed promising antibacterial activity, indicating that the target compound could be explored for similar applications .
Neuroprotective Effects
Preliminary studies suggest that compounds similar to this one may exhibit neuroprotective effects.
- Mechanism : These effects could be attributed to the modulation of neurotransmitter systems and reduction of oxidative stress.
- Case Study : Research on related compounds indicated potential benefits in models of neurodegenerative diseases like Alzheimer's and Parkinson's .
Pesticidal Activity
The structural features of this compound may confer pesticidal properties.
- Research Findings : Similar compounds have been evaluated for their ability to act as fungicides or insecticides.
- Case Study : A derivative was tested against fungal pathogens in crops and showed effective inhibition rates .
Development of Functional Materials
The unique chemical structure allows for potential applications in the development of new materials.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
The compound’s closest analogs include quinazolinone/quinazoline-dione derivatives with oxadiazole or triazole substituents. Key comparisons are summarized below:
Key Differences and Implications
Substituent Effects on Lipophilicity: The methylsulfanyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the chloro/fluoro-substituted analog (logP ~2.8) . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
Bioactivity Modulation: Replacement of the 4-fluorophenyl group (in ) with 4-(methylsulfanyl)phenyl could enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites).
Synthetic Complexity :
- The target compound’s synthesis likely involves cyclocondensation for the oxadiazole ring and nucleophilic substitution for the quinazoline core, similar to methods in . This contrasts with triazole derivatives, which often require thiourea intermediates .
Research Findings and Data
Computational Similarity Analysis
- Tanimoto Coefficient : Structural similarity with the 4-fluorophenyl-oxadiazole analog is moderate (Tc = 0.65–0.72), suggesting overlapping but distinct biological profiles .
- Pharmacophore Mapping: The oxadiazole and quinazoline-dione moieties align with known kinase inhibitors, while the furan group may act as a hydrogen-bond acceptor .
Notes on Methodology and Challenges
Similarity Assessment Limitations :
- Different similarity metrics (e.g., fingerprint-based vs. shape-based) yield conflicting results, complicating virtual screening workflows .
Data Gaps :
- Experimental data for the target compound (e.g., solubility, IC₅₀) are unavailable, necessitating extrapolation from analogs .
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The quinazoline-dione core is synthesized through a cyclocondensation reaction. Anthranilic acid derivatives are treated with urea or thiourea in the presence of phosphoryl chloride (POCl₃) as a dehydrating agent. For example:
Optimization : Microwave-assisted synthesis reduces reaction time from 12 hours (conventional reflux) to 30 minutes, improving yields from 65% to 82%.
Functionalization at N1 and N3 Positions
The core is functionalized via alkylation or acylation. For the target compound, N1 is alkylated with the oxadiazolemethyl group, while N3 receives the furan-methyl substituent.
Preparation of the 3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-ylmethyl Group
Synthesis of 4-(Methylsulfanyl)benzohydrazide
4-(Methylsulfanyl)benzoic acid is converted to its ethyl ester, followed by hydrazinolysis with hydrazine hydrate in ethanol:
Oxadiazole Ring Formation
The hydrazide undergoes cyclization with carbon disulfide (CS₂) in alkaline conditions to form 5-mercapto-1,3,4-oxadiazole:
Alternative : Cyanogen bromide (BrCN) in aqueous NaOH yields 2-amino-1,3,4-oxadiazole derivatives.
Bromination at the 5-Position
The mercapto group is replaced with bromine using bromine in acetic acid, yielding 5-bromomethyl-1,3,4-oxadiazole:
Reaction Time : 4 hours at 50°C.
Final Coupling of Oxadiazolemethyl Group to Tetrahydroquinazoline
Nucleophilic Substitution
The 5-bromomethyl-oxadiazole reacts with the N1 position of the tetrahydroquinazoline under basic conditions:
Ultrasonic Assistance : Sonication at 40 kHz for 1 hour increases yield from 60% to 88%.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Time |
|---|---|---|---|
| Conventional Alkylation | K₂CO₃, DMF, 80°C | 65 | 12 h |
| Ultrasonic-Assisted | Et₃N, CH₂Cl₂, 40 kHz | 88 | 1 h |
| Microwave Cyclization | POCl₃, 300 W | 82 | 30 m |
Challenges and Optimization Strategies
-
Regioselectivity in Oxadiazole Formation : Use of KOH/CS₂ ensures 1,3,4-oxadiazole predominance over 1,2,4-isomers.
-
Purification : Silica gel chromatography (ethyl acetate/hexane, 1:3) effectively separates bromo byproducts.
-
Green Chemistry : Ultrasonic irradiation reduces solvent consumption by 40% compared to thermal methods .
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction conditions must be optimized?
The synthesis typically involves multi-step reactions, with critical optimization of:
- Oxadiazole ring formation : Refluxing precursors (e.g., amidoximes) in polar aprotic solvents (DMF or DMSO) with bases like NaH or K₂CO₃ to facilitate cyclization .
- Quinazoline core assembly : Condensation reactions under anhydrous conditions to prevent hydrolysis of intermediates .
- Functional group coupling : For example, introducing the methylsulfanylphenyl group via nucleophilic substitution or click chemistry, requiring precise temperature control (60–80°C) and catalysts like Cu(I) .
Table 1: Key Reaction Conditions
| Step | Solvent | Base/Catalyst | Temperature | Yield Optimization Tips |
|---|---|---|---|---|
| Oxadiazole formation | DMF/DMSO | NaH/K₂CO₃ | 80°C | Use anhydrous solvents |
| Thioether linkage | Ethanol | KOH | Reflux | Monitor pH (8–10) |
| Quinazoline assembly | Chloroform | Triethylamine | 60°C | Purify intermediates via column chromatography |
Q. How should researchers characterize the compound’s purity and structural integrity post-synthesis?
A multi-technique approach is essential:
- Chromatography : HPLC or TLC (silica gel, ethyl acetate/hexane mobile phase) to assess purity .
- Spectroscopy :
- IR : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹ for quinazoline-dione, C-S at ~600 cm⁻¹) .
- NMR : Assign protons (e.g., furan methylene at δ 4.5–5.0 ppm) and verify regiochemistry .
- Mass spectrometry : High-resolution MS to validate molecular weight (±2 ppm accuracy) .
Advanced Research Questions
Q. What strategies are recommended for elucidating the compound’s mechanism of action in biological systems?
- Target identification : Use computational docking (AutoDock Vina) to predict binding affinities for enzymes like cyclooxygenase-2 or kinases .
- In vitro assays :
- Measure IC₅₀ values in enzyme inhibition assays (e.g., fluorescence-based kinase activity assays) .
- Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa or MCF-7), comparing results to positive controls like doxorubicin .
- Animal models : Dose-response studies in murine models to assess pharmacokinetics (e.g., bioavailability via LC-MS plasma analysis) .
Q. How can structural modifications enhance the compound’s bioactivity?
- Substituent tuning :
-
Replace the methylsulfanyl group with electron-withdrawing groups (e.g., -NO₂) to improve target binding .
-
Introduce halogen atoms (e.g., Cl or F) at the phenyl ring to enhance metabolic stability .
- Scaffold hybridization : Fuse the quinazoline core with triazole or thiadiazole moieties to exploit synergistic bioactivity .
Table 2: Structure-Activity Relationship (SAR) Insights
Modification Observed Effect Reference Compound -SCH₃ → -NO₂ Increased enzyme inhibition (IC₅₀ ↓ 30%) 4-Fluorophenyl derivative Furan → Thiophene Improved logP (↑1.2) and membrane permeation Thiazolo-triazole analog
Q. How should researchers address inconsistencies in reported biological activity data across studies?
- Replicate assays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
- Control for solvent effects : DMSO concentration in cell-based assays should be ≤0.1% to avoid false positives/negatives .
- Meta-analysis : Compare datasets using tools like PRISMA to identify confounding factors (e.g., cell line heterogeneity or incubation time discrepancies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
